3-{[4-(DIETHYLAMINO)-2-METHYLPHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE
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Overview
Description
3-{[4-(DIETHYLAMINO)-2-METHYLPHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring and a diethylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(DIETHYLAMINO)-2-METHYLPHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzothiazole with aromatic aldehydes under solvent-free conditions using catalysts like Amberlyst-15 . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(DIETHYLAMINO)-2-METHYLPHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
3-{[4-(DIETHYLAMINO)-2-METHYLPHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(DIETHYLAMINO)-2-METHYLPHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and exhibit similar chemical properties.
Diethylamino-substituted compounds: These compounds have the diethylamino group, which imparts specific reactivity and properties.
Uniqueness
3-{[4-(DIETHYLAMINO)-2-METHYLPHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the combination of the benzothiazole ring and the diethylamino group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-N,4-N-diethyl-2-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)14-10-11-16(13(3)12-14)19-18-15-8-6-7-9-17(15)24(22,23)20-18/h6-12H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVCVAGNYTAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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